molecular formula C9H11N3O B1279574 1-(2-Azidoethyl)-4-methoxybenzene CAS No. 74447-44-2

1-(2-Azidoethyl)-4-methoxybenzene

Cat. No. B1279574
CAS RN: 74447-44-2
M. Wt: 177.2 g/mol
InChI Key: OUIDYQTXWIONQC-UHFFFAOYSA-N
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Description

The compound "1-(2-Azidoethyl)-4-methoxybenzene" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can help infer some aspects of the compound . The first paper discusses the methylation of azolyl derivatives of dihydroxybenzene, which shares a methoxy group similarity with "this compound" . The second paper examines the photochemical oxygen transfer reaction of 4-methoxyazoxybenzenes, which also contains a methoxy group attached to a benzene ring, similar to the compound of interest .

Synthesis Analysis

While the synthesis of "this compound" is not explicitly described in the papers, the methylation process discussed in the first paper could be relevant. The paper describes the preparation of new compounds by methylation of azolyl derivatives, which involves introducing methoxy groups to the benzene ring . This process could potentially be adapted for synthesizing the azidoethyl group in the target compound.

Molecular Structure Analysis

Chemical Reactions Analysis

The second paper provides information on the photochemical reactions of methoxy-substituted azoxybenzenes . Although "this compound" is not an azoxybenzene, the presence of the methoxy group could suggest that it may undergo similar photochemical reactions under certain conditions, such as UV irradiation in the presence of trichloroacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not detailed in the papers. However, the characterization methods mentioned in the first paper, including NMR, IR, and mass spectrometry, are essential tools for determining such properties . These techniques could be employed to study the compound's physical state, solubility, stability, and reactivity.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures is a significant application area for methoxybenzene derivatives. For instance, 1-lithio-2-methoxybenzene was examined for its structure using single crystal X-ray diffraction techniques, revealing insights into the nature of organolithium compounds with ether functions (Harder et al., 1988).

Chemical Analysis in Agriculture

Methoxybenzene compounds have been identified in grains with off-odors, emphasizing their role in chemical analysis within the agricultural sector. The study found various methoxybenzene derivatives in corn, sorghum, soybean, and wheat samples, linking them to specific odors (Seitz & Ram, 2000).

Electrosynthesis and Polymer Studies

Methoxybenzene derivatives are also explored in the electrosynthesis of polymers. For instance, polymers derived from 1-methoxy-4-ethoxybenzene have been studied for their structural and electrical properties, contributing to the field of materials science (Moustafid et al., 1991).

Environmental and Atmospheric Studies

The reaction of methoxybenzene with ozone has been theoretically studied to understand its environmental impact, particularly as a potential air pollutant in the troposphere. This research provides insights into the atmospheric chemistry of methoxybenzene derivatives (Sun et al., 2016).

Bioactive Compound Research

Methoxybenzene derivatives have been investigated for their bioactivity, such as in studies examining the antiviral activity of eugenol (4‐allyl‐1‐hydroxy‐2‐methoxybenzene) against herpesviruses (Benencia & Courreges, 2000).

Mechanism of Action

The mechanism of action would depend on the specific application of “1-(2-Azidoethyl)-4-methoxybenzene”. For instance, if used in a click chemistry context, the azide group would participate in 1,3-dipolar cycloaddition reactions .

Safety and Hazards

Azides are known to be potentially explosive and can pose safety risks. Therefore, compounds containing azide groups should be handled with care .

Future Directions

The azide group in “1-(2-Azidoethyl)-4-methoxybenzene” could potentially be used in click chemistry applications, opening up possibilities for creating a wide range of new compounds .

properties

IUPAC Name

1-(2-azidoethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-9-4-2-8(3-5-9)6-7-11-12-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIDYQTXWIONQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470012
Record name Benzene, 1-(2-azidoethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74447-44-2
Record name Benzene, 1-(2-azidoethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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